molecular formula C9H14N2O3 B1461484 4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid CAS No. 1153313-94-0

4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid

Cat. No.: B1461484
CAS No.: 1153313-94-0
M. Wt: 198.22 g/mol
InChI Key: IUYDTYGTSNWBNY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds have been shown to potentially act as agonists of type δ/β peroxisome proliferator-activated receptors (pparδ/β) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis.

Biochemical Analysis

Biochemical Properties

4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of the enzyme’s activity. For instance, it may interact with enzymes involved in metabolic pathways, affecting their catalytic efficiency and altering the overall metabolic flux .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their conformation and activity. This binding can result in either inhibition or activation of the target biomolecule. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular behavior and function, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, influencing the overall metabolic flux and levels of specific metabolites. By modulating the activity of key enzymes, this compound can alter the balance of metabolic reactions, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is crucial for elucidating the compound’s overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of the compound can affect its interactions with other biomolecules and its overall impact on cellular processes .

Chemical Reactions Analysis

4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid can be compared with other oxadiazole derivatives, such as:

These compounds share the oxadiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

4-(3-propyl-1,2,4-oxadiazol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-2-4-7-10-8(14-11-7)5-3-6-9(12)13/h2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYDTYGTSNWBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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